molecular formula C14H11N3S B3109816 [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine CAS No. 176032-36-3

[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Cat. No.: B3109816
CAS No.: 176032-36-3
M. Wt: 253.32 g/mol
InChI Key: TYJGBMIGPRFXMD-UHFFFAOYSA-N
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Description

[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and an amine group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole rings, which are present in this compound, are known to have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of chemical bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine.

Result of Action

Thiazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine are not fully understood. It is known that thiazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Cellular Effects

The cellular effects of this compound are not well-studied. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Thiazole derivatives have been found to have diverse biological activities, which could potentially change over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Thiazole derivatives have been found to interact with a variety of enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their activity or function at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones to form the thiazole ring, followed by coupling with a phenylamine derivative under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine stands out due to its unique combination of a pyridine ring and a thiazole ring, which may confer distinct biological activities and chemical properties .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-pyridin-3-yl-1,3-thiazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-12-5-1-3-10(7-12)13-9-18-14(17-13)11-4-2-6-16-8-11/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJGBMIGPRFXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 4(3-nitrophenyl)-2-(3-pyridyl)-thiazole hydrobromide (3.6 g, 10 mmol) in ethanol (150 ml) was treated with a solution of tin (II) chloride (3.7 g, 30 mmol) in concentrated hydrochloric acid (12 ml). The mixture was heated at 50° C. for 16 h. A further portion of tin (II) chloride (2.9 g, 15 mmol) was added and the mixture heated at 50° C. for a further 4 hours before being evaporated to dryness. The residue was partitioned between ethyl acetate and 1M aqueous sodium hydroxide. The ethyl acetate extract was dried (Na2SO4) and filtered through a plug of silica. Evaporation afforded the title compound as a yellow solid (2.15 g, 85%).
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3.6 g
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12 mL
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2.9 g
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.